molecular formula C25H23NO5 B2685071 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid CAS No. 2416231-62-2

2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid

货号: B2685071
CAS 编号: 2416231-62-2
分子量: 417.461
InChI 键: OEYLQAQGDWLKMR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is a fluoromethyloxycarbonyl (Fmoc)-protected benzoic acid derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis as a temporary protecting group for amines, offering stability under basic conditions and cleavability under mild acidic conditions . This compound features a propoxy linker bridging the benzoic acid moiety and the Fmoc-protected amine, distinguishing it from other Fmoc derivatives. Its structure enables applications in solid-phase peptide synthesis (SPPS), where the benzoic acid group can serve as a handle for conjugation or further functionalization.

属性

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-16(14-30-23-13-7-6-12-21(23)24(27)28)26-25(29)31-15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22/h2-13,16,22H,14-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYLQAQGDWLKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid (commonly referred to as Fmoc-APB) is a complex organic compound with significant potential in various biological applications. Its molecular formula is C25H23NO5, and it has garnered attention for its roles in cancer therapy, particularly in targeting anti-apoptotic proteins. This article delves into the biological activity of Fmoc-APB, summarizing key findings from recent research studies, case studies, and relevant data.

Chemical Structure and Properties

Fmoc-APB features a fluorenylmethoxycarbonyl (Fmoc) group that is widely used in peptide synthesis. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC25H23NO5
Molecular Weight417.461 g/mol
Purity≥ 95%
IUPAC Name2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid

Fmoc-APB has been identified as a dual inhibitor targeting Mcl-1 and Bfl-1, two members of the Bcl-2 family of proteins that play critical roles in regulating apoptosis. Overexpression of these proteins is commonly associated with various cancers, making them attractive targets for therapeutic intervention.

Binding Affinity

Recent studies have shown that Fmoc-APB exhibits significant binding affinity to Mcl-1 and Bfl-1, with Ki values reported at approximately 100 nM. This selective binding is crucial for inducing apoptosis in cancer cells that depend on these proteins for survival .

Anticancer Efficacy

Research indicates that Fmoc-APB effectively induces cell death in lymphoma cell lines that rely on Mcl-1 and Bfl-1 for survival. The compound's ability to bind selectively to these proteins allows it to disrupt their function, leading to increased apoptosis in cancer cells.

Case Study:
A study published in Nature Communications demonstrated that treatment with Fmoc-APB resulted in a significant reduction of viable lymphoma cells in vitro. The compound was shown to activate pro-apoptotic pathways while inhibiting the anti-apoptotic signals mediated by Mcl-1 and Bfl-1 .

Comparative Studies

A comparative analysis was conducted between Fmoc-APB and other known inhibitors of the Bcl-2 family. The following table summarizes the binding affinities and selectivity profiles:

CompoundTarget ProteinKi (nM)Selectivity
Fmoc-APBMcl-1100High
Bfl-1High
Other Inhibitor ABcl-2200Moderate
Other Inhibitor BBcl-xL150Low

Applications in Drug Development

The unique properties of Fmoc-APB make it a promising candidate for further development as an anticancer agent. Its ability to selectively inhibit key anti-apoptotic proteins suggests potential applications not only in oncology but also in combination therapies aimed at overcoming drug resistance.

相似化合物的比较

Table 1: Key Structural Differences and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Primary Applications/Notes References
2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid C25H21NO5 415.44 Propoxy linker, benzoic acid Peptide synthesis, conjugation -
4-((((9H-Fluoren-9-yl)methoxy)carbonylamino)methyl)benzoic acid (8) C23H19NO4 373.40 Methyl linker, benzoic acid Inhibitor synthesis (90% yield)
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C22H23N3O4 393.44 Piperazine ring, acetic acid Pharmaceutical intermediates
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid C21H21NO5 367.40 Azetidine ring, methyl group, acetic acid Lab chemical (hazard: H302, H315, H319)
2-[2-(Fmoc-amino)-butyrylamino]-6-fluoro-benzoic acid C26H23FN2O5 462.47 Butyryl linker, fluorine substituent Drug discovery (by-product in synthesis)
(R)-2-(Fmoc-amino)-3-mercaptopropanoic acid C18H17NO4S 343.40 Mercapto group, chiral center Cysteine analogs in SPPS
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid C25H23NO4 401.46 o-Tolyl group, chiral center Medicinal chemistry (catalog: HY-W010984)

Key Observations:

Linker Flexibility : The propoxy linker in the target compound provides greater conformational flexibility compared to methyl or rigid heterocyclic linkers (e.g., piperazine in , azetidine in ). This may enhance solubility or accessibility in solid-phase reactions.

Acid Group Variants : Benzoic acid derivatives (e.g., , target compound) exhibit stronger acidity (pKa ~4.2) than acetic acid analogs (pKa ~2.5), influencing reactivity in coupling reactions.

Substituent Effects : Electron-withdrawing groups (e.g., fluorine in ) increase electrophilicity, while aromatic substituents (e.g., o-tolyl in ) enhance π-π stacking in peptide folding.

Physicochemical Properties

  • Solubility : Piperazine-containing compounds () show higher aqueous solubility due to their basic nitrogen atoms, whereas benzoic acid derivatives require polar aprotic solvents (e.g., DMF).
  • Stability : Fmoc groups are labile under piperidine treatment (20% v/v in DMF), but the propoxy linker in the target compound may confer additional steric protection against premature cleavage.

常见问题

Q. What are the critical safety protocols for handling 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid in laboratory settings?

  • Methodological Answer : The compound exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2A), and respiratory hazards (H302, H315, H319, H335). Researchers must:
  • Use PPE (gloves, lab coats, safety goggles) and fume hoods to minimize inhalation risks .
  • Avoid dust formation; employ wet methods or closed systems during weighing .
  • Store in tightly sealed containers away from incompatible materials (e.g., strong acids/bases) .

Q. What are the foundational steps for synthesizing this compound, and what intermediates are involved?

  • Methodological Answer : Synthesis typically involves Fmoc protection of amino groups and coupling reactions. Key intermediates include:
  • Fmoc-propoxybenzoyl chloride : Generated via reaction of benzoic acid derivatives with thionyl chloride .
  • Amino-propoxy intermediates : Coupled using activating agents like HOBt/DIC in anhydrous DCM .
  • Purification via column chromatography (hexane/EtOAc) is critical to isolate the final product .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis using this compound?

  • Methodological Answer :
  • Activation : Use HOBt/EDC or PyBOP in DMF to enhance reactivity of the Fmoc-protected carboxyl group .
  • Solvent Selection : Anhydrous DCM or DMF improves solubility and reduces side reactions .
  • Reaction Monitoring : Employ HPLC-MS to track coupling completion and detect truncated sequences .
  • Temperature Control : Reactions at 0–4°C minimize racemization during coupling .

Q. What advanced analytical techniques are recommended for characterizing purity and stability?

  • Methodological Answer :
  • Purity Analysis :
  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.1% .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm structural integrity, particularly for chiral centers .
  • Stability Testing :
  • Thermogravimetric Analysis (TGA) identifies decomposition temperatures (e.g., >200°C) .
  • Accelerated Aging Studies : Expose samples to 40°C/75% RH for 4 weeks to predict shelf-life .

Q. How can contradictory data on synthesis yields be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Standardize reaction conditions (e.g., stoichiometry, solvent purity) across labs .
  • Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., diastereomers from racemization) .
  • Kinetic Studies : Vary reaction times (10–60 min) and temperatures (−10°C to RT) to map optimal parameters .

Q. What strategies mitigate environmental release and ecological impact during disposal?

  • Methodological Answer :
  • Neutralization : Treat waste with activated carbon or ion-exchange resins to adsorb the compound .
  • Incineration : Dispose of contaminated materials at >1000°C to ensure complete degradation of Fmoc groups .
  • Biodegradation Screening : Use OECD 301D tests to assess microbial breakdown potential .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing peptide-based drug candidates?

  • Methodological Answer :
  • Fmoc Deprotection : Treat with 20% piperidine/DMF to cleave the Fmoc group while retaining the peptide backbone .
  • Linker Design : The benzoic acid moiety serves as a spacer in solid-phase resins (e.g., Wang resin) to improve loading efficiency .
  • Targeted Delivery : Conjugate with cell-penetrating peptides via thioether bonds for enhanced bioavailability .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Solvent Volume Optimization : Transition from batch to flow chemistry reduces solvent waste and improves mixing .
  • Crystallization Control : Use anti-solvent (e.g., hexane) addition to enhance yield and crystal uniformity .
  • Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。